N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide
Overview
Description
N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a difluorophenyl group, a piperazine ring, and a phenylpropenyl moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.
Introduction of the Phenylpropenyl Group: The phenylpropenyl group is introduced via a Friedel-Crafts alkylation reaction, where the piperazine intermediate reacts with cinnamyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Difluorophenyl Group: The final step involves the acylation of the piperazine intermediate with 2,4-difluorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide can undergo various chemical reactions, including:
Oxidation: The phenylpropenyl group can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, potassium permanganate, and hydrogen peroxide.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products:
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The difluorophenyl and phenylpropenyl groups may contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide can be compared with other similar compounds, such as:
N-(2,4-difluorophenyl)-2-[4-(3-phenylpropyl)piperazino]acetamide: Lacks the double bond in the phenylpropenyl group, which may affect its reactivity and biological activity.
N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperidino]acetamide: Contains a piperidine ring instead of a piperazine ring, potentially altering its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O/c22-18-8-9-20(19(23)15-18)24-21(27)16-26-13-11-25(12-14-26)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2,(H,24,27)/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAKEMMZRFHHGU-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328778 | |
Record name | N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820135 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329080-39-9 | |
Record name | N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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